molecular formula C8H15NO2Si B1611471 Acetic acid, cyano-, 2-(trimethylsilyl)ethyl ester CAS No. 89634-33-3

Acetic acid, cyano-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B1611471
CAS No.: 89634-33-3
M. Wt: 185.3 g/mol
InChI Key: NYLHFBWWPHMYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, cyano-, 2-(trimethylsilyl)ethyl ester is a useful research compound. Its molecular formula is C8H15NO2Si and its molecular weight is 185.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89634-33-3

Molecular Formula

C8H15NO2Si

Molecular Weight

185.3 g/mol

IUPAC Name

2-trimethylsilylethyl 2-cyanoacetate

InChI

InChI=1S/C8H15NO2Si/c1-12(2,3)7-6-11-8(10)4-5-9/h4,6-7H2,1-3H3

InChI Key

NYLHFBWWPHMYHG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)CC#N

Canonical SMILES

C[Si](C)(C)CCOC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2000 mg (16.91 mmol) 2-(Trimethylsilyl)ethanol are dissolved in 160 ml diethylether. 1307 mg (15.38 mmol) cyanoacetic acid, 3489 mg (16.91 mmol) N,N′-dicyclohexylcarbodiimide and 227 mg (1.54 mmol) 4-(1-pyrrolidinyl)pyridine are added. The mixture is stirred at room temperature for 3 hours under an argon atmosphere and kept at room temperature overnight. The suspension is filtered and the filtrate is washed twice with 5% aqueous acetic acid and twice with water. The organic phase is dried over sodium sulfate, filtered and the solvent is evaporated in vacuo. The residue is re-dissolved in 10 ml hexane and the suspension is filtered over 1 g silica. After evaporation of the solvent, distillation at 0.51 mbar yields the desired product.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1307 mg
Type
reactant
Reaction Step Two
Quantity
3489 mg
Type
reactant
Reaction Step Two
Quantity
227 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.